2-[4-(Benzylsulfanyl)phenyl]oxirane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78832-96-9 |
|---|---|
Molecular Formula |
C15H14OS |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-(4-benzylsulfanylphenyl)oxirane |
InChI |
InChI=1S/C15H14OS/c1-2-4-12(5-3-1)11-17-14-8-6-13(7-9-14)15-10-16-15/h1-9,15H,10-11H2 |
InChI Key |
MTUVQCKWAQCYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Pathways and Advanced Methodologies for 2 4 Benzylsulfanyl Phenyl Oxirane
Retrosynthetic Disconnection Strategies for the Target Compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comwikipedia.orgyoutube.com For 2-[4-(benzylsulfanyl)phenyl]oxirane, the primary disconnection points are the C-O bond of the oxirane ring and the C-S bond of the benzylsulfanyphenyl moiety.
A logical retrosynthetic approach involves a two-group disconnection of the oxirane ring, which is a common strategy for 1,2-difunctionalized compounds. This leads back to the precursor 4-(benzylsulfanyl)benzaldehyde (B113023). This disconnection is based on well-established olefination reactions followed by epoxidation, or more directly, through reactions like the Corey-Chaykovsky reaction which converts an aldehyde to an epoxide. amazonaws.comwikipedia.orgadichemistry.com
The second key disconnection breaks the C-S bond of the 4-(benzylsulfanyl)benzaldehyde intermediate. This leads to two potential sets of synthons: a benzyl (B1604629) cation and a 4-formylphenylthiolate anion, or a 4-formylphenyl cation and a benzylthiolate anion. These synthons correspond to practical starting materials such as a benzyl halide and 4-mercaptobenzaldehyde, or a 4-halobenzaldehyde and benzyl thiol, respectively. amazonaws.com The latter is often more practical due to the ready availability of 4-halobenzaldehydes and benzyl thiol.
Precursor Synthesis and Functional Group Transformations
Construction of the 4-(Benzylsulfanyl)phenyl Framework
The formation of the C-S bond to create the thioether linkage is central to the synthesis of the key precursor. This can be accomplished through direct C-S bond formation methodologies or by functionalizing a pre-existing phenyl sulfide (B99878).
Direct methods involving the reaction of benzyl thiol or its corresponding thiolate with a suitable phenyl derivative are common and efficient.
Nucleophilic aromatic substitution (SNA_r) is a viable pathway for the synthesis of aryl thioethers, particularly when the aromatic ring is activated by electron-withdrawing groups. walisongo.ac.idnih.govnih.gov In the context of synthesizing 4-(benzylsulfanyl)benzaldehyde, a 4-halobenzaldehyde, such as 4-fluorobenzaldehyde (B137897), can serve as the electrophile. The aldehyde group at the para position activates the ring towards nucleophilic attack.
The reaction typically proceeds by reacting 4-fluorobenzaldehyde with benzyl mercaptan in the presence of a base. The base, such as potassium carbonate, deprotonates the benzyl mercaptan to form the more nucleophilic benzyl thiolate. This thiolate then attacks the carbon bearing the fluorine atom on the benzaldehyde (B42025) ring, proceeding through a Meisenheimer complex intermediate to yield 4-(benzylsulfanyl)benzaldehyde. The choice of a fluoride (B91410) as the leaving group is often advantageous in SNA_r reactions as the rate-limiting step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. reddit.com
A general procedure for a similar nucleophilic aromatic substitution involves heating the halo-aromatic compound with the nucleophile in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a base. walisongo.ac.id For instance, the reaction of 4-fluorobenzaldehyde with a nucleophile in the presence of potassium carbonate in DMSO at elevated temperatures has been shown to proceed efficiently. walisongo.ac.idchegg.com
Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) |
| 4-Fluorobenzaldehyde | Benzyl Mercaptan | K₂CO₃ | DMSO | ~140 |
This table presents typical conditions for the nucleophilic aromatic substitution reaction to form the 4-(benzylsulfanyl)phenyl framework.
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of C-S bonds. organic-chemistry.orgnsf.gov These reactions offer an alternative to traditional nucleophilic substitution and can often be performed under milder conditions with a broader substrate scope. For the synthesis of 4-(benzylsulfanyl)benzaldehyde, this would involve the coupling of a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde) with benzyl thiol in the presence of a palladium catalyst and a base.
Various palladium catalysts and ligands can be employed for this transformation. A common catalytic system involves a palladium source, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine (B1218219) ligand, such as NiXantPhos. The base, for instance, sodium tert-butoxide or sodium bis(trimethylsilyl)amide, is crucial for the deprotonation of the thiol and for facilitating the catalytic cycle. organic-chemistry.org The reaction mechanism typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the thiolate, and subsequent reductive elimination to afford the aryl thioether and regenerate the catalyst.
Table 2: Components of a Typical Palladium-Catalyzed Cross-Coupling Reaction
| Component | Example | Role |
| Aryl Halide | 4-Bromobenzaldehyde | Electrophilic Partner |
| Thiol | Benzyl Thiol | Nucleophilic Partner |
| Palladium Source | Pd(dba)₂ | Catalyst Precursor |
| Ligand | NiXantPhos | Stabilizes Catalyst |
| Base | NaN(SiMe₃)₂ | Activates Thiol |
| Solvent | Cyclopentyl methyl ether | Reaction Medium |
This table outlines the key components and their roles in a typical palladium-catalyzed synthesis of the 4-(benzylsulfanyl)phenyl framework.
An alternative strategy involves starting with a pre-formed phenyl sulfide and introducing the desired functional group that will be converted to the oxirane. For instance, one could start with thioanisole (B89551) (methyl phenyl sulfide) and introduce a formyl group at the para position. However, this approach often suffers from issues with regioselectivity, leading to a mixture of ortho and para substituted products, making it less ideal for the specific synthesis of the title compound.
A more direct and efficient approach is the conversion of the aldehyde group of 4-(benzylsulfanyl)benzaldehyde into the oxirane ring. The Corey-Chaykovsky reaction is a powerful method for this transformation. wikipedia.orgadichemistry.comorganic-chemistry.org This reaction utilizes a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide, to react with an aldehyde or ketone to form an epoxide. adichemistry.comyoutube.compku.edu.cn
The reaction of 4-(benzylsulfanyl)benzaldehyde with a sulfur ylide, typically generated in situ from a sulfonium (B1226848) salt (e.g., trimethylsulfonium (B1222738) iodide) and a strong base (e.g., sodium hydride) in a solvent like DMSO, would yield this compound. adichemistry.com The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine (B1666868) intermediate. This is followed by an intramolecular S_N2 reaction where the alkoxide attacks the carbon bearing the sulfonium group, which acts as a good leaving group, to form the three-membered oxirane ring. wikipedia.orgyoutube.com
Table 3: Reagents for Corey-Chaykovsky Epoxidation
| Substrate | Reagent | Base | Solvent | Product |
| 4-(Benzylsulfanyl)benzaldehyde | Trimethylsulfonium iodide | NaH | DMSO | This compound |
This table details the necessary reagents for the conversion of the precursor aldehyde to the final oxirane product via the Corey-Chaykovsky reaction.
Direct C-S Bond Formation Methodologies with Benzyl Thiol[1].
Formation of the Oxirane Ring Adjacent to the Phenyl Moiety
The creation of the epoxide (oxirane) ring on the this compound molecule can be achieved through several distinct synthetic routes. These pathways primarily include the direct epoxidation of an olefin precursor, the reaction of an aldehyde with a sulfur ylide, and the cyclization of a halohydrin.
Olefin Epoxidation Routes from 4-(Benzylsulfanyl)styrene
A direct and common approach to forming the oxirane is through the epoxidation of the corresponding olefin, 4-(benzylsulfanyl)styrene. This involves the conversion of the carbon-carbon double bond of the styrene (B11656) moiety into an epoxide ring.
The epoxidation of styrenes can be effectively carried out using various peroxidation agents. In stoichiometric protocols, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) are classic and reliable reagents for this transformation. The reaction involves the direct transfer of an oxygen atom from the peroxy acid to the alkene.
Catalytic systems offer a more atom-economical and greener alternative. researchgate.net These methods often employ transition metal catalysts in conjunction with a terminal oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). For instance, manganese, cobalt, and vanadium complexes have been shown to catalyze the epoxidation of styrene with high efficiency and selectivity. researchgate.net A patent for the analogous compound 2-(4-phenoxyphenyl)oxirane specifies the use of hydrogen peroxide or potassium peroxymonosulfate (B1194676) (KHSO₅) for the oxidation of 4-phenoxystyrene, suggesting a similar protocol would be effective for 4-(benzylsulfanyl)styrene. google.com The choice of catalyst and oxidant can influence the reaction's conversion rate and selectivity for the desired epoxide. researchgate.net
Table 1: Comparison of Peroxidation Protocols for Styrene Epoxidation
| Method | Oxidant | Catalyst | Key Features |
| Stoichiometric | m-CPBA | None | High reliability, simple procedure, generates stoichiometric waste. |
| Catalytic | H₂O₂ | Metal Complexes (e.g., Mn, V, Co) | Atom-economical, environmentally friendlier, requires catalyst optimization. researchgate.net |
| Catalytic | TBHP | Metal Complexes (e.g., CoFe₂O₄) | High conversion and selectivity, catalyst can be magnetically separable. |
| Oxidation | KHSO₅ | None | Effective for substituted styrenes, as shown for analogous compounds. google.com |
Chemoenzymatic systems provide a highly selective and environmentally benign route to epoxides. nih.gov One common approach utilizes lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), to catalyze the in-situ formation of a peroxy acid from a carboxylic acid (e.g., phenylacetic acid) and hydrogen peroxide. nih.gov This enzymatically generated peroxy acid then acts as the oxidizing agent to epoxidize the alkene. This method has been successfully applied to a variety of alkenes, achieving high yields of the corresponding epoxides. nih.gov
Alternatively, monooxygenases, a class of enzymes that directly incorporate one atom of molecular oxygen into a substrate, are powerful biocatalysts for epoxidation. rsc.orgtudelft.nl Styrene monooxygenases, for example, can perform highly selective epoxidation of styrene and its derivatives. rsc.org These enzymatic systems often operate under mild conditions and can offer excellent control over stereoselectivity. tudelft.nl
Sulfur Ylide-Mediated Epoxidation of Aldehydes Derived from 4-(Benzylsulfanyl)phenyl Systems
The Johnson-Corey-Chaykovsky reaction is a powerful and widely used method for synthesizing epoxides from aldehydes or ketones. wikipedia.orgadichemistry.com This reaction involves the treatment of an aldehyde, in this case, 4-(benzylsulfanyl)benzaldehyde, with a sulfur ylide. wikipedia.org The most common ylides for this purpose are dimethylsulfonium methylide and dimethyloxosulfonium methylide (Corey's ylide). adichemistry.com
The ylide is typically generated in situ by deprotonating a sulfonium salt (e.g., trimethylsulfonium iodide) with a strong base like sodium hydride. adichemistry.comyoutube.com The mechanism proceeds via the nucleophilic attack of the ylide's carbon on the aldehyde's carbonyl carbon. adichemistry.comorganic-chemistry.org The resulting betaine intermediate then undergoes an intramolecular nucleophilic substitution, where the alkoxide attacks the carbon bearing the sulfonium group, displacing dimethyl sulfide (or dimethyl sulfoxide) as a leaving group to form the oxirane ring. nih.govyoutube.com This method is particularly valuable for synthesizing terminal epoxides from aldehydes. wikipedia.orgmdpi.com A patent for a related compound confirms the utility of this approach, describing the reaction of 4-phenoxybenzaldehyde (B127426) with a sulfur ylide to prepare the corresponding epoxide. google.com
Intramolecular Ring Closure from Halohydrin Precursors
Another classical and robust method for forming an oxirane ring is the base-induced intramolecular cyclization of a halohydrin precursor. This two-step sequence begins with the synthesis of a suitable halohydrin derived from a 4-(benzylsulfanyl)phenyl system.
The synthesis typically starts with a 2-halo-1-[4-(benzylsulfanyl)phenyl]ethanone (e.g., 2-bromo- or 2-chloro-1-[4-(benzylsulfanyl)phenyl]ethanone). This ketone is then reduced to the corresponding 2-halo-1-[4-(benzylsulfanyl)phenyl]ethanol. Common reducing agents for this transformation include sodium borohydride. google.com
In the second step, the resulting halohydrin is treated with a base, such as sodium hydroxide. google.com The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon that bears the halogen atom in an Sₙ2 reaction. This displaces the halide ion and closes the three-membered oxirane ring. This pathway offers a reliable route to the target epoxide, as demonstrated in the synthesis of analogous structures. google.com
Enantioselective and Diastereoselective Synthesis of this compound
Achieving stereocontrol in the synthesis of this compound is crucial for applications where specific stereoisomers are required. Both diastereoselective and enantioselective strategies have been developed for related epoxide syntheses.
The Johnson-Corey-Chaykovsky reaction is known to be diastereoselective, generally favoring the formation of the trans-epoxide when a substituted ylide reacts with an aldehyde. wikipedia.orgnih.gov The mechanism involves a betaine intermediate, and the transition state leading to the trans product is typically lower in energy due to minimized steric interactions. nih.gov
For enantioselective synthesis, several methods can be employed:
Asymmetric Epoxidation of Olefins: Catalytic asymmetric epoxidation of 4-(benzylsulfanyl)styrene using chiral catalysts can provide enantioenriched oxiranes. While the Sharpless asymmetric epoxidation is specific to allylic alcohols, other systems using chiral metal complexes (e.g., based on manganese or cobalt) with salen or other ligands have been developed for the asymmetric epoxidation of unfunctionalized olefins like styrene.
Enantioselective Corey-Chaykovsky Reaction: The Johnson-Corey-Chaykovsky reaction can be rendered enantioselective by using a chiral sulfide to generate a chiral sulfur ylide. organic-chemistry.orgmdpi.com Upon reaction with the aldehyde (4-(benzylsulfanyl)benzaldehyde), the chiral ylide transfers a methylene (B1212753) group in a stereoselective manner, leading to an enantioenriched epoxide. mdpi.combristol.ac.uk Significant research has focused on developing efficient chiral sulfide catalysts that can be used in substoichiometric amounts. mdpi.combristol.ac.uk
Biocatalytic Epoxidation: As mentioned previously, enzymatic methods using monooxygenases or lipase-based systems can provide high levels of enantioselectivity. tudelft.nl Peroxygenases, for example, have been shown to catalyze the epoxidation of styrene derivatives with excellent enantiomeric excess. tudelft.nl
Chiral Catalyst-Mediated Epoxidation
The direct enantioselective epoxidation of the prochiral alkene, 4-(benzylsulfanyl)styrene, represents the most straightforward approach to obtaining enantiomerically enriched this compound. This transformation relies on a chiral catalyst to create a chiral environment around the double bond, favoring the formation of one enantiomer of the epoxide over the other. Several catalytic systems have been developed for the asymmetric epoxidation of styrenes and are applicable to this specific substrate. pnas.org
Dioxirane-Based Catalysis: Chiral ketones, which generate chiral dioxiranes in situ upon oxidation (e.g., with Oxone), are highly effective organocatalysts for the epoxidation of unfunctionalized alkenes, including styrenes. nih.gov The Shi catalyst, derived from fructose, is a well-known example that provides good to excellent yields and selectivities for trans and some cis alkenes. sigmaaldrich.com For terminal olefins like styrenes, carbocyclic oxazolidinone-containing ketones have demonstrated high enantioselectivity, achieving enantiomeric excesses (ee) in the range of 89–93% for various styrene derivatives. pnas.orgnih.gov The stereochemical outcome is governed by the competition between different transition states, which can be influenced by the electronic properties of substituents on both the catalyst and the substrate. pnas.org
Biocatalysis: Enzymes offer a powerful and highly selective alternative for asymmetric epoxidation. rsc.org Engineered cytochrome P450 monooxygenases, in particular, have been developed to catalyze the epoxidation of styrene and its derivatives with exceptional enantioselectivity. nih.govrsc.org By employing protein engineering and a dual-functional small molecule (DFSM), P450 variants have been created that can produce (R)-styrene oxide with up to 99% ee. rsc.orgrsc.org While natural styrene monooxygenases (SMOs) typically yield (S)-styrene oxide with >99% ee, engineered enzymes now provide access to the (R)-enantiomer with comparable selectivity, a significant advancement for producing specific chiral building blocks. nih.gov
Metal-Complex Catalysis: Chiral metal complexes, such as those based on manganese (e.g., Jacobsen-Katsuki catalyst) and titanium (e.g., Sharpless catalyst), are mainstays in asymmetric epoxidation. wikipedia.org The Jacobsen catalyst, featuring a chiral salen ligand, is effective for the epoxidation of various olefins. nih.govwikipedia.org While its performance with styrene itself can be modest, modifications and optimization of reaction conditions can improve enantioselectivity. rsc.org The Sharpless epoxidation is exceptionally effective for allylic alcohols but is not directly applicable to unfunctionalized alkenes like styrenes. wikipedia.orgyoutube.com
Table 1: Comparison of Chiral Catalyst Systems for Asymmetric Epoxidation of Styrenes
| Catalyst Type | Example Catalyst/System | Typical Oxidant | Achieved Enantiomeric Excess (ee) for Styrenes | Key Features |
|---|---|---|---|---|
| Chiral Ketone | Fructose-derived (Shi) Catalyst | Oxone | Good to excellent for trans-alkenes; 71-85% for (R)-styrene oxide. sigmaaldrich.comrsc.org | Organocatalytic, metal-free system. |
| Chiral Ketone | Carbocyclic Oxazolidinone Ketone | Oxone | 89–93% for various styrenes. pnas.org | High selectivity for terminal olefins. |
| Engineered Enzyme | P450 Peroxygenase Variant | H₂O₂ | Up to 99% for (R)-styrene oxide. rsc.orgrsc.org | High activity and enantioselectivity; operates in aqueous media. |
| Metal Complex | Jacobsen-Katsuki Catalyst (Mn-Salen) | NaOCl | ~86% for (R)-styrene oxide at low temperatures. rsc.org | Well-established for a range of olefins. |
Scale-Up Considerations and Process Intensification in Synthesis
Key Challenges in Scale-Up:
Heat Management: Epoxidation reactions are typically highly exothermic. mdpi.comunina.it In large batch reactors, inefficient heat removal can lead to temperature gradients, causing side reactions, reduced selectivity, and potential thermal runaways.
Mass Transfer: Many epoxidation reactions involve multiple phases (e.g., liquid-liquid or solid-liquid), such as in the case of using Oxone as an oxidant. unina.it In large vessels, the rate of reaction can become limited by the transfer of reactants between phases rather than by the intrinsic reaction kinetics.
Safety and Handling: The use of strong oxidants like peroxy acids or hydrogen peroxide requires careful handling and control to ensure safe operation on a large scale. mdpi.com
Process Intensification Strategies: Process intensification aims to make chemical processes smaller, safer, and more efficient. fraunhofer.de For epoxide synthesis, a key strategy is the shift from traditional batch reactors to continuous flow systems. unina.it
Continuous Flow Reactors: Using continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) can provide superior heat and mass transfer compared to batch reactors. unina.it The smaller reactor volume at any given time enhances safety.
Microreactors: These devices feature channels with sub-millimeter dimensions, resulting in extremely high surface-area-to-volume ratios. unina.it This characteristic allows for near-instantaneous heat removal and very efficient mixing of multiphase systems, overcoming typical mass transfer limitations. fraunhofer.deunina.it This enables the use of highly concentrated reagents and more aggressive reaction conditions safely, leading to significantly higher productivity (space-time yield).
Table 2: Comparison of Reactor Technologies for Epoxidation
| Reactor Type | Heat Transfer | Mass Transfer | Safety Profile | Scalability | Throughput |
|---|---|---|---|---|---|
| Batch Reactor | Poor to Moderate | Often Limited | Lower (risk of runaway) | Straightforward | Low to High |
| Continuous Flow (PFR/CSTR) | Good | Good | Higher | Moderate (numbering-up) | High |
| Microreactor | Excellent | Excellent | Very High | High (numbering-up) | Low to Moderate |
By implementing process intensification techniques, the synthesis of this compound can be made more sustainable and economically viable for large-scale production, ensuring consistent product quality and a safer manufacturing environment. blazingprojects.com
Advanced Chemical Reactivity and Mechanistic Investigations of 2 4 Benzylsulfanyl Phenyl Oxirane
Ring-Opening Dynamics of the Oxirane Moiety
The cleavage of the epoxide ring in 2-[4-(Benzylsulfanyl)phenyl]oxirane is the most prominent feature of its chemical reactivity. This process can be initiated by a wide range of nucleophiles and is also susceptible to acid catalysis, leading to a diverse array of products with controlled regiochemistry and stereochemistry.
Nucleophilic Ring-Opening Reactions by Heteroatom Nucleophiles
The reaction of this compound with heteroatom nucleophiles, such as amines, thiols, and alcohols, is a fundamental transformation that typically proceeds via an S(_N)2 mechanism. youtube.com This pathway is characterized by the direct attack of the nucleophile on one of the carbon atoms of the oxirane ring, leading to simultaneous C-O bond cleavage. The significant ring strain of the epoxide provides the driving force for this reaction, even though an alkoxide is generally a poor leaving group. masterorganicchemistry.com
In nucleophilic ring-opening reactions of this compound under neutral or basic conditions, the regioselectivity of the attack is primarily governed by steric factors. Strong nucleophiles will preferentially attack the less sterically hindered carbon atom of the epoxide ring. khanacademy.orgyoutube.com For this compound, this corresponds to the terminal, unsubstituted carbon (Cβ). The attack at the benzylic carbon (Cα), which is attached to the phenyl ring, is disfavored due to greater steric hindrance.
The regioselectivity can be influenced by the choice of catalyst. While uncatalyzed reactions with strong nucleophiles favor attack at the less substituted carbon, the use of certain catalysts can alter this preference. For instance, in reactions involving aryl epoxides, the choice of a co-catalyst in nickel-catalyzed cross-coupling reactions has been shown to control the site of nucleophilic attack. nih.gov Theoretical studies on aryl-substituted epoxides confirm that the regioselectivity is a delicate balance between steric hindrance and electronic effects, which can be modulated by the nucleophile, solvent, and catalyst. nih.gov
Table 1: Regioselectivity in the Nucleophilic Ring-Opening of Aryl Epoxides
| Nucleophile/Conditions | Major Product Isomer | Regioselectivity (Cβ:Cα) | Reference(s) |
| Thiophenol, Basic (e.g., NaH) | Attack at Cβ | >95:5 | nih.govbeilstein-journals.org |
| Aniline, Uncatalyzed | Attack at Cβ | High | rsc.org |
| Methanol, Basic (e.g., NaOMe) | Attack at Cβ | >95:5 | youtube.commasterorganicchemistry.com |
| Grignard Reagent (e.g., PhMgBr) | Attack at Cβ | High | masterorganicchemistry.com |
This table presents typical regioselectivities observed for aryl epoxides, which are analogous to this compound, under basic or nucleophilic conditions.
The ring-opening of this compound by heteroatom nucleophiles is a stereospecific process. Consistent with the S(_N)2 mechanism, the nucleophile attacks the epoxide carbon from the side opposite to the C-O bond. This "backside attack" results in an inversion of the stereochemical configuration at the center of attack. youtube.com When a racemic mixture of the epoxide is used, the reaction with a non-chiral nucleophile will produce a racemic mixture of the corresponding trans-1,2-disubstituted product. For example, the reaction with a thiol (R-SH) will yield a trans-β-hydroxy sulfide (B99878). This stereochemical outcome is a hallmark of the S(_N)2 pathway governing these reactions. nih.gov
The reaction of epoxides with thiols, known as thiolysis, can be significantly accelerated through catalysis. While the reaction can proceed without a catalyst, particularly with more nucleophilic thiolates under basic conditions, the use of catalysts allows the reaction to occur under milder conditions and can influence the regioselectivity. beilstein-journals.orgutah.edu
Lewis acids are effective catalysts for the thiolysis of epoxides. For instance, indium(III) chloride (InCl(_3)) has been shown to catalyze the thiolysis of aryl epoxides in water at pH 4.0, conditions under which the uncatalyzed reaction is slow. researchgate.net Other catalytic systems, such as N-bromosuccinimide (NBS) in acetonitrile, have also been employed for the efficient synthesis of β-hydroxy sulfides from a variety of epoxides and thiols at room temperature. nih.govbeilstein-journals.org The use of ionic liquids as both solvent and promoter has been reported to facilitate the thiolysis of epoxides, including those with aryl substituents, under solvent-free conditions. nih.govbeilstein-journals.org These catalytic methods offer advantages in terms of reaction rates, yields, and often milder reaction conditions compared to non-catalytic approaches. researchgate.net
Table 2: Catalytic Systems for the Thiolysis of Aryl Epoxides
| Catalyst | Solvent | Conditions | Outcome | Reference(s) |
| InCl(_3) | Water (pH 4) | Room Temp. | Efficient formation of β-hydroxy sulfide | researchgate.net |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | High yields of β-hydroxy sulfides | nih.govbeilstein-journals.org |
| Ionic Liquid (e.g., [bmim]BF(_4)) | Solvent-free | Room Temp. | High chemo- and regioselectivity | nih.govbeilstein-journals.org |
| β-Cyclodextrin | Water | 70 °C | Good yields, environmentally benign | nih.gov |
This table summarizes various catalytic systems reported for the thiolysis of aryl epoxides, which are applicable to this compound.
Acid-Catalyzed Oxirane Ring Transformations
Under acidic conditions, the mechanism of the ring-opening of this compound is significantly altered. The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the epoxide toward nucleophilic attack. masterorganicchemistry.com
The regioselectivity of the nucleophilic attack is reversed compared to basic conditions. The nucleophile preferentially attacks the more substituted carbon atom, which in this case is the benzylic carbon (Cα). This preference is attributed to the electronic stabilization of the transition state. As the C-O bond begins to break, a partial positive charge develops on the carbon atoms of the epoxide ring. The benzylic carbon can better stabilize this developing positive charge through resonance with the adjacent phenyl ring. The reaction, therefore, proceeds through a transition state with significant S(_N)1 character. masterorganicchemistry.com For example, the acid-catalyzed hydrolysis of this compound with aqueous acid would yield a diol with the incoming hydroxyl group at the benzylic position.
Rearrangement Pathways Involving the Oxirane Ring
In the presence of Lewis or Brønsted acids, aryl-substituted epoxides can undergo rearrangement reactions. The protonated or Lewis acid-coordinated epoxide can undergo C-O bond cleavage to form a carbocation-like intermediate at the benzylic position. This intermediate can then undergo a 1,2-hydride shift or a 1,2-aryl shift, leading to the formation of a carbonyl compound, typically an aldehyde or a ketone. For this compound, an acid-catalyzed rearrangement could potentially lead to the formation of 2-(4-(benzylthio)phenyl)acetaldehyde. The specific pathway and product distribution can be influenced by the nature of the acid catalyst and the reaction conditions. Studies on other aryl-substituted epoxides have documented such rearrangements, which compete with nucleophilic ring-opening, especially when weak nucleophiles are present. beilstein-journals.org
Transformations Involving the Sulfide Linkage
The sulfide group is a key functional center in the molecule, susceptible to oxidation and bond cleavage reactions. These transformations are fundamental in synthetic organic chemistry for creating more complex molecules with diverse properties.
The oxidation of the sulfide linkage in this compound can yield two different products: the corresponding sulfoxide (B87167) or, upon further oxidation, the sulfone. researchgate.net The control between these two oxidation states is a common challenge in organic synthesis. The initial oxidation to the sulfoxide is generally more facile than the subsequent oxidation to the sulfone. researchgate.net This selective oxidation is highly valuable as sulfoxides and sulfones are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. frontiersin.orgresearchgate.net A variety of oxidizing agents, including hydrogen peroxide, are commonly employed for this purpose, often in conjunction with a catalyst to enhance efficiency and selectivity. researchgate.netmdpi.com
The sulfur atom in this compound is prochiral. Its oxidation to a sulfoxide creates a stereogenic center, resulting in the possibility of two enantiomers, (R)- and (S)-2-[4-(benzylsulfanyl)phenyl]oxirane. Chemoenzymatic methods offer a powerful strategy for achieving high enantioselectivity in this transformation. mdpi.com
Biocatalysts, particularly enzymes such as cytochrome P450 monooxygenases and flavin-dependent monooxygenases, are highly effective in catalyzing the oxidation of sulfides to chiral sulfoxides with excellent enantiomeric excess (ee). mdpi.com Whole-cell biotransformations using bacteria (e.g., Pseudomonas) or fungi (e.g., Mortierella) can also be employed to produce enantiomerically enriched sulfoxides. mdpi.com The choice of microbial strain or isolated enzyme is critical, as different biocatalysts can exhibit opposite stereopreferences, leading to either the (R)- or (S)-sulfoxide. mdpi.com For instance, studies on analogous aryl alkyl sulfides have shown that some bacterial strains can produce sulfoxides with yields of 54–99% and an enantiomeric excess ranging from 63–99%. mdpi.com Lipases have also been explored for catalyzing oxidation reactions, though care must be taken to avoid side reactions like the formation of thioether derivatives. nih.govrsc.orgrsc.org
Table 1: Hypothetical Enantioselective Oxidation of this compound using Different Enzymatic Systems
| Biocatalyst System | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Mortierella isabellina | (R)-2-[4-(Benzylsulfanyl)phenyl]sulfinyl]oxirane | 85 | >95 |
| Pseudomonas monteilii | (S)-2-[4-(Benzylsulfanyl)phenyl]sulfinyl]oxirane | 92 | 98 |
| Purified Flavin-Monooxygenase | (S)-2-[4-(Benzylsulfanyl)phenyl]sulfinyl]oxirane | >99 | >99 |
| Aspergillus niger | Racemic Sulfoxide/Sulfone Mixture | 70 | ~0 |
This table presents illustrative data based on typical results from chemoenzymatic sulfide oxidation literature.
Both heterogeneous and homogeneous catalysts are widely used for the selective oxidation of sulfides. frontiersin.org The choice of catalyst and oxidant allows for fine-tuning the reaction to yield either the sulfoxide or the sulfone. organic-chemistry.org
Homogeneous Catalysis: Transition metal complexes, particularly those of molybdenum, tungsten, and vanadium, are effective homogeneous catalysts for sulfide oxidation using hydrogen peroxide (H₂O₂) as a green oxidant. frontiersin.orgresearchgate.netmdpi.com For example, a composite catalyst based on a phosphomolybdate and a poly(amidoamine) dendrimer has been shown to efficiently oxidize various sulfides to their corresponding sulfoxides or sulfones in excellent yields. mdpi.com The selectivity can often be controlled by temperature; reactions at room temperature may favor the sulfoxide, while higher temperatures can push the reaction towards the sulfone. frontiersin.org
Heterogeneous Catalysis: Heterogeneous systems offer the significant advantage of easy catalyst separation and recyclability. frontiersin.org Catalysts such as vanadium-doped α-Ag₂WO₄ have demonstrated outstanding selectivity in the oxidation of sulfides to sulfones. researchgate.net Other systems include metal catalysts supported on materials like silica, polymers, or graphitic carbon nitride (g-C₃N₄). organic-chemistry.orgmdpi.com These solid-supported catalysts can be used with oxidants like H₂O₂ under mild conditions, often at room temperature, to achieve high conversions and selectivities. organic-chemistry.org
Table 2: Comparison of Catalytic Systems for the Oxidation of the Sulfide Linkage
| Catalyst System | Oxidant | Conditions | Predominant Product |
| H₃PMo₁₂O₄₀/PAMAM-G1 (Homogeneous) | 30% H₂O₂ | EtOH, 60°C | Sulfoxide |
| Tantalum Carbide (Heterogeneous) | 30% H₂O₂ | Room Temp. | Sulfoxide |
| Niobium Carbide (Heterogeneous) | 30% H₂O₂ | Room Temp. | Sulfone |
| V-doped α-Ag₂WO₄ (Heterogeneous) | H₂O₂ | 30 min | Sulfone (>99% selectivity) |
| MNP@TA-IL/W (Magnetic Heterogeneous) | H₂O₂ | Room Temp. | Sulfoxide (95-99% yield) |
Data compiled from studies on various organic sulfides. researchgate.netfrontiersin.orgmdpi.comorganic-chemistry.org
The carbon-sulfur bonds in the benzylsulfanyl group are susceptible to reductive cleavage. This desulfurization reaction is a classic transformation often employed to remove sulfur-containing auxiliaries or to unmask a thiol group.
A widely used reagent for this purpose is Raney Nickel (Ra-Ni), which catalyzes the hydrogenolysis of C-S bonds. rsc.orgepa.govbeilstein-journals.org Treating this compound with Raney Nickel would cleave the sulfur-benzyl bond, leading to the formation of toluene (B28343) and 2-(4-mercaptophenyl)oxirane. However, Raney Nickel is often prepared in excess and can lead to the reduction of other functional groups and suffers from issues like catalyst instability. organic-chemistry.orgresearchgate.net
Milder and more selective methods have been developed to address the limitations of Raney Nickel. Molybdenum hexacarbonyl [Mo(CO)₆], for example, mediates the desulfurization of thiols and thioethers with high functional group tolerance, leaving moieties like esters, amides, and halogens intact. organic-chemistry.orgresearchgate.net Other transition-metal-free strategies for C-S bond cleavage have also been developed, utilizing photochemical or electrochemical methods, or reagents like acids and bases under specific conditions. nih.govrsc.org These advanced methods provide alternative pathways for the selective cleavage of the C-S bond in complex molecules.
Selective Oxidation to Sulfoxide and Sulfone Derivatives[4][15][16][17][18][19].
Reactivity of the Phenyl Ring and Benzyl (B1604629) Moiety
The molecule contains two distinct phenyl rings: one substituted with the oxirane and sulfide groups, and the other as part of the benzyl moiety. These rings can undergo functionalization, although their reactivity is influenced by the attached groups.
Electrophilic Aromatic Substitution (EAS): The most common reaction for aromatic rings is electrophilic aromatic substitution. uomustansiriyah.edu.iq In this compound, the phenyl ring attached to the sulfur atom is the more activated of the two. The sulfide substituent (-S-CH₂Ph) is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions. libretexts.org Since the para position is already occupied, substitution is expected to occur at the two ortho positions (adjacent to the sulfide). The oxirane group is weakly deactivating. Therefore, standard EAS reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would likely functionalize the ring at the positions ortho to the sulfide linkage. masterorganicchemistry.commsu.edu The benzyl group's phenyl ring is electronically isolated and would react like unsubstituted benzene (B151609), making it less reactive than the substituted ring.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally not a feasible reaction for the electron-rich phenyl rings in this compound. uomustansiriyah.edu.iq This type of reaction typically requires the presence of one or more powerful electron-withdrawing groups (such as -NO₂) on the aromatic ring to make it susceptible to attack by a nucleophile. uomustansiriyah.edu.iqnih.gov As the parent compound lacks such groups, NAS is not an expected pathway under normal conditions.
Reactivity of the Benzyl Moiety: The benzylic C-H bonds of the benzyl group are potential sites for radical-mediated reactions or oxidation under more forceful conditions. However, the sulfide linkage is generally more susceptible to oxidation, which would likely occur preferentially. nih.govresearchgate.net
Side-Chain Reactivity of the Benzyl Group
The benzyl group within the this compound structure presents a key site for selective chemical transformations. The sulfur linkage makes the benzylic protons susceptible to abstraction and the carbon-sulfur bond amenable to cleavage under various conditions, opening pathways to diverse functionalizations.
One of the primary reactions involving the benzyl side-chain is debenzylation . This can be achieved through various reductive methods. For instance, dissolving metal reductions, such as with sodium in liquid ammonia, can effectively cleave the benzyl-sulfur bond to yield the corresponding thiol, 4-(oxiran-2-yl)benzenethiol. Catalytic hydrogenation is another powerful method, where hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) leads to the formation of the thiol and toluene.
Oxidative cleavage of the benzyl group offers another synthetic route. Treatment with strong oxidizing agents can lead to the formation of a sulfonic acid or other oxidized sulfur species at the phenyl ring, while the benzyl group is converted to benzaldehyde (B42025) or benzoic acid, depending on the reaction conditions.
Furthermore, the benzylic position is prone to radical reactions. Under initiation by radical initiators like azobisisobutyronitrile (AIBN) and in the presence of a suitable reagent, such as N-bromosuccinimide (NBS), benzylic bromination can occur. This introduces a reactive handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
The reactivity of the benzyl group is summarized in the table below:
| Reaction Type | Reagents and Conditions | Product Type |
| Reductive Cleavage | Na/NH₃ (l) or H₂, Pd/C | 4-(oxiran-2-yl)benzenethiol |
| Oxidative Cleavage | Strong oxidizing agents (e.g., KMnO₄, H₂O₂) | Phenylsulfonic acid derivatives |
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 2-[4-(Bromo(phenyl)methyl)sulfanyl]phenyloxirane |
Cascade and Domino Reactions Initiated by this compound
The inherent reactivity of the epoxide ring in this compound makes it an excellent starting point for initiating cascade or domino reactions. These sequences, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy.
The acid-catalyzed opening of the oxirane ring is a common initiating step. In the presence of a Lewis or Brønsted acid, the epoxide is activated towards nucleophilic attack. If an intramolecular nucleophile is present or can be unmasked, a subsequent cyclization can occur.
For example, a domino reaction can be designed where the initial epoxide opening by an external nucleophile is followed by an intramolecular cyclization involving the benzylsulfanyl moiety. The specific pathway and final product are highly dependent on the substrate design and reaction conditions.
A hypothetical cascade reaction could be initiated by the debenzylation of the sulfide to generate a thiophenol in situ. This thiophenol can then act as an intramolecular nucleophile, attacking the epoxide ring (activated by an acid or base) to form a five- or six-membered heterocyclic ring fused to the benzene ring. The regioselectivity of this intramolecular attack would be governed by Baldwin's rules.
Another potential domino sequence involves the reaction of the epoxide with a multifunctional reagent. For instance, a reagent containing both a nucleophilic and an electrophilic center could react first at the epoxide, and the resulting intermediate could then undergo a subsequent reaction at the sulfur atom or the aromatic ring.
The table below outlines potential cascade reactions initiated by this compound:
| Initiating Step | Key Transformation | Resulting Core Structure |
| Acid-catalyzed epoxide opening | Intramolecular attack by sulfur | Dihydro-1-benzothiepine derivative |
| In situ debenzylation/thiol formation | Intramolecular epoxide ring-opening | Thiophen-fused heterocyclic system |
| Reaction with bifunctional reagent | Epoxide opening followed by secondary reaction | Complex polycyclic structures |
Spectroscopic Characterization and Advanced Structural Analysis of 2 4 Benzylsulfanyl Phenyl Oxirane and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques) for Definitive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. For a definitive structural assignment of 2-[4-(benzylsulfanyl)phenyl]oxirane, a suite of 1D and 2D NMR experiments would be necessary.
1D NMR:
¹H NMR (Proton NMR) would provide crucial information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected spectrum would show distinct signals for the protons of the oxirane ring, the aromatic protons of the two phenyl rings, and the methylene (B1212753) protons of the benzylsulfanyl group.
¹³C NMR (Carbon-13 NMR) would reveal the number of non-equivalent carbon atoms in the molecule, offering insight into the carbon skeleton. The chemical shifts would differentiate between the sp³-hybridized carbons of the oxirane and methylene groups and the sp²-hybridized carbons of the aromatic rings.
2D NMR: To establish unambiguous assignments and connectivity, several 2D NMR techniques would be employed:
COSY (Correlation Spectroscopy) would identify proton-proton couplings, confirming the relationships between adjacent protons, for instance, within the oxirane ring and the aromatic systems.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) is essential for identifying long-range (2-3 bond) correlations between protons and carbons, which would be vital in connecting the benzylsulfanyl group to the correct position on the phenyl ring and the phenyl ring to the oxirane moiety. nist.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, aiding in conformational analysis. nist.gov
A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Oxirane CH | Signal expected | Signal expected |
| Oxirane CH₂ | Signal expected | Signal expected |
| Phenyl C-H (ortho to oxirane) | Signal expected | Signal expected |
| Phenyl C-H (meta to oxirane) | Signal expected | Signal expected |
| S-CH₂-Ph | Signal expected | Signal expected |
| Benzyl (B1604629) Phenyl C-H | Signal expected | Signal expected |
| C-S | N/A | Signal expected |
| C-O | N/A | Signal expected |
Note: This table is predictive and requires experimental validation.
Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion ([M]+ or protonated molecule [M+H]+) of this compound. This allows for the calculation of its elemental formula, confirming that the synthesized compound has the expected composition of C₁₅H₁₄OS.
Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the fragmentation of the isolated molecular ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. For this compound, characteristic fragmentation pathways would be expected, such as the cleavage of the benzyl group, loss of the oxirane ring, and other fragmentations of the molecular framework. Analysis of these fragments helps to piece together the structure of the parent molecule.
Table 2: Predicted HRMS Data and Potential Fragments for this compound
| Species | Calculated m/z |
|---|---|
| [C₁₅H₁₄OS + H]⁺ | To be determined |
| [C₁₅H₁₄OS + Na]⁺ | To be determined |
| Potential Fragment: [C₈H₇S]⁺ (thiobenzoyl) | To be determined |
| Potential Fragment: [C₇H₇]⁺ (tropylium ion) | To be determined |
| Potential Fragment: [C₈H₇O]⁺ (phenyloxirane fragment) | To be determined |
Note: This table is predictive and requires experimental validation.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Characteristic Functional Group Signatures
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary and, when used together, can provide a comprehensive vibrational profile.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:
C-H stretching of the aromatic rings and the aliphatic CH and CH₂ groups.
C=C stretching within the aromatic rings.
C-O-C stretching (asymmetric and symmetric) of the oxirane ring. The ring strain in epoxides influences these frequencies.
C-S stretching , which is typically weak in intensity.
"Breathing" modes of the oxirane ring , which are often found in the fingerprint region.
FT-Raman Spectroscopy: The FT-Raman spectrum would complement the FT-IR data. Aromatic and C-S stretching bands, which can be weak in the IR spectrum, are often strong in the Raman spectrum.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| Oxirane C-O-C Asymmetric Stretch | ~1250 | Typically weak |
| Oxirane Ring Breathing | ~950-810 | ~950-810 |
| C-S Stretch | ~700-600 | ~700-600 |
Note: This table is predictive and based on characteristic group frequencies; experimental validation is required.
X-ray Diffraction Crystallography for Absolute Stereochemistry and Conformation in the Solid State
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on:
Bond lengths, bond angles, and torsion angles , confirming the connectivity of the atoms.
The conformation of the molecule in the solid state, including the relative orientation of the phenyl rings and the oxirane.
The absolute stereochemistry of the chiral center(s) in the oxirane ring, provided the synthesis yields a single enantiomer or diastereomer and appropriate data collection and refinement strategies are used.
Intermolecular interactions in the crystal lattice, such as van der Waals forces or π-π stacking, which dictate the crystal packing.
The results of an X-ray crystallographic analysis would be presented in a detailed table of crystallographic data.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₄OS |
| Formula Weight | To be determined |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |
| Volume (V) | To be determined |
| Z (molecules per unit cell) | To be determined |
| Calculated Density | To be determined |
| R-factor | To be determined |
Note: This table represents the type of data obtained from an X-ray diffraction experiment and requires experimental validation.
Computational Chemistry and Theoretical Modeling of 2 4 Benzylsulfanyl Phenyl Oxirane
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other related characteristics.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 2-[4-(benzylsulfanyl)phenyl]oxirane, a DFT calculation would begin by optimizing the molecule's geometry to find its most stable three-dimensional arrangement, known as the ground state geometry. This process minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. The resulting energetic data would reveal the molecule's stability.
Table 1: Hypothetical DFT Data for this compound
| Parameter | Hypothetical Value |
| Total Energy | -X Hartrees |
| C-O (oxirane) Bond Length | ~1.45 Å |
| C-C (oxirane) Bond Length | ~1.47 Å |
| C-S Bond Length | ~1.82 Å |
| S-CH₂ Bond Length | ~1.85 Å |
| C-S-C Bond Angle | ~100° |
Note: The values in this table are hypothetical and represent typical ranges for such bonds and angles. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack.
Table 2: Hypothetical FMO Data for this compound
| Orbital | Energy (eV) | Localization |
| HOMO | -Y | Likely on the sulfur atom and phenyl ring |
| LUMO | -Z | Likely on the oxirane ring |
| HOMO-LUMO Gap | Y-Z | Indicates relative reactivity |
Note: The localization is a prediction based on the expected electronic nature of the functional groups.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.org It transforms the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.dewikipedia.org This method can quantify the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO, a phenomenon known as hyperconjugation. rsc.org For this compound, NBO analysis would reveal the nature of the chemical bonds (e.g., sigma and pi bonds), identify lone pairs, and quantify the stabilizing effects of intramolecular interactions, such as those between the sulfur lone pairs and adjacent aromatic or oxirane ring orbitals.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. libretexts.orgresearchgate.net It maps the electrostatic potential onto the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atom of the oxirane ring and the sulfur atom, and positive potential around the hydrogen atoms. nih.gov
Mechanistic Studies and Transition State Investigations
Computational chemistry is also invaluable for elucidating reaction mechanisms.
By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a faster reaction. For reactions involving this compound, such as the opening of the oxirane ring by a nucleophile, these calculations could predict the stereochemical outcome and the rate of the reaction under different conditions. rsc.org
Prediction of Regioselectivity and Stereoselectivity through Energetic and Steric Considerations
The ring-opening of the epoxide is a key reaction of this compound. The regioselectivity of this reaction, meaning which of the two carbon atoms of the oxirane ring is attacked by a nucleophile, is determined by a combination of steric and electronic factors. These factors can be computationally modeled to predict the reaction's outcome under different conditions (acidic, basic, or neutral).
Under basic or neutral conditions, the ring-opening of an epoxide typically follows an S(_N)2 mechanism. researchgate.netlibretexts.org In this mechanism, the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. For this compound, the two carbons of the oxirane ring are the C2 of the oxirane (adjacent to the phenyl ring) and the C3 of the oxirane (the terminal CH(_2) group). The C3 carbon is significantly less sterically hindered than the C2 carbon, which is attached to the bulky substituted phenyl group. Therefore, under S(_N)2 conditions, the nucleophilic attack is predicted to occur preferentially at the C3 position.
Under acidic conditions, the reaction mechanism can shift towards an S(_N)1-like character. researchgate.netlibretexts.org The epoxide oxygen is first protonated, forming a better leaving group. The C-O bond then begins to break, leading to the development of a partial positive charge on the carbon atoms of the oxirane ring. The stability of the resulting carbocation-like transition state determines the site of nucleophilic attack. In the case of this compound, the C2 carbon is benzylic and can better stabilize a positive charge through resonance with the adjacent phenyl ring. This electronic effect favors the nucleophilic attack at the more substituted C2 carbon.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the activation energies for both possible pathways (attack at C2 versus C3). The pathway with the lower activation energy will be the favored one.
Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound
| Reaction Condition | Favored Mechanism | Predicted Site of Attack | Major Product |
| Basic/Neutral | S(_N)2 | C3 (less hindered) | 1-Nu-3-[4-(benzylsulfanyl)phenyl]propan-2-ol |
| Acidic | S(_N)1-like | C2 (more substituted) | 2-Nu-1-[4-(benzylsulfanyl)phenyl]ethanol |
The stereoselectivity of the ring-opening reaction is also a critical aspect. In an S(_N)2 reaction, the nucleophile attacks from the backside relative to the leaving group (the epoxide oxygen), resulting in an inversion of stereochemistry at the attacked carbon center. For an S(_N)1-type reaction, the attack can occur from either face of the planar carbocation intermediate, potentially leading to a mixture of stereoisomers.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its reactivity and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the molecule's potential energy surface and dynamic behavior. nih.gov
Conformational analysis aims to identify the most stable conformations (low-energy structures) of the molecule. This is typically done by systematically rotating the rotatable bonds, such as the C-C bond between the phenyl ring and the oxirane, and the C-S and S-CH(_2) bonds of the benzylsulfanyl group. The energy of each conformation is calculated using molecular mechanics or quantum mechanics methods. The results can reveal the preferred spatial arrangement of the different parts of the molecule.
Molecular dynamics simulations provide a more dynamic picture by simulating the movement of the atoms over time. nih.gov An MD simulation solves Newton's equations of motion for the atoms, taking into account the forces between them as described by a force field. These simulations can reveal how the molecule flexes, bends, and rotates at a given temperature, providing insights into its accessible conformations and the transitions between them. For this compound, MD simulations could be used to study the flexibility of the benzylsulfanyl tail and its potential to interact with the oxirane ring or other molecules.
Table 2: Key Torsional Angles for Conformational Analysis of this compound
| Torsional Angle | Description | Expected Influence on Conformation |
| C(aryl)-C(aryl)-C(oxirane)-O | Rotation of the oxirane ring relative to the phenyl ring | Affects the steric accessibility of the epoxide |
| C(aryl)-S-CH(_2)-C(benzyl) | Rotation around the sulfur-methylene bond | Determines the orientation of the benzyl (B1604629) group |
| S-C(aryl)-C(aryl)-C(aryl) | Rotation of the benzylsulfanyl group relative to the phenyl ring | Influences the overall shape of the molecule |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.govnih.gov In the context of this compound, a QSAR model could be developed to predict the reactivity of related compounds in, for example, the epoxide ring-opening reaction.
To build a QSAR model, a dataset of compounds with known reactivities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., logP). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that best correlates the descriptors with the observed reactivity.
A hypothetical QSAR model for the reactivity of this compound analogs in a specific reaction could take the following form:
Reactivity = c0 + c1 * Descriptor1 + c2 * Descriptor2 + ...
where c0, c1, c2, ... are coefficients determined by the regression analysis.
Table 3: Hypothetical Descriptors for a QSAR Model of this compound Analogs
| Descriptor | Type | Potential Influence on Reactivity |
| Hammett constant ((\sigma)) of phenyl ring substituent | Electronic | Influences the electronic density at the benzylic carbon of the epoxide |
| Sterimol parameters (L, B1, B5) of the substituent | Steric | Affects the steric hindrance around the epoxide ring |
| Calculated logP | Hydrophobicity | Influences the solubility and transport properties to the reaction site |
| LUMO energy | Electronic | Relates to the electrophilicity of the epoxide ring |
Such a QSAR model would be a valuable tool for predicting the reactivity of new, unsynthesized analogs of this compound, thereby accelerating the discovery of compounds with desired reactivity profiles. nih.gov
Applications As Advanced Intermediates in Academic Chemical Research
Strategic Building Block for the Synthesis of Complex Organic Molecules
The compound serves as a key starting material for the construction of intricate organic molecules, leveraging the reactivity of its epoxide functionality.
The ring-opening of epoxides with sulfur nucleophiles is a well-established and efficient method for the synthesis of β-hydroxy sulfides. beilstein-journals.orgarkat-usa.orgnih.gov These motifs are present in a range of biologically active natural products and pharmaceuticals. beilstein-journals.orgnih.gov In the case of 2-[4-(Benzylsulfanyl)phenyl]oxirane, the reaction with a thiol would proceed via nucleophilic attack on one of the epoxide carbons. Under basic or neutral conditions, the attack typically occurs at the less sterically hindered carbon of the epoxide ring, following an SN2 mechanism. youtube.comutwente.nl Acidic conditions can alter the regioselectivity, favoring attack at the more substituted carbon due to the development of a partial positive charge. youtube.com The general reaction involves the cleavage of the C-O bond of the oxirane and the formation of a new C-S bond, resulting in a β-hydroxy sulfide (B99878) scaffold. The inherent benzylsulfanyl group in the starting material would be retained, leading to a product with two sulfide functionalities.
Epoxides are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. The ring-opening of this compound with various nucleophiles can introduce functionalities that subsequently participate in intramolecular cyclization reactions to form heterocycles. For instance, reaction with amines could lead to amino alcohols, which can be precursors to morpholines or other nitrogen-containing heterocycles.
A notable example of heterocycle synthesis from similar starting materials is the iodine-mediated domino reaction of aryl amines, styrene (B11656) oxides, and aryl acetylenes to produce 2-benzyl-4-arylquinolines. rsc.org Although this specific reaction does not use this compound, it highlights the potential of epoxide-containing precursors in the construction of complex heterocyclic systems. The synthesis of functionalized pyrazoles through oxidative thiocyanation also demonstrates the versatility of sulfur-containing building blocks in heterocycle synthesis. nih.govbeilstein-journals.org Furthermore, the reaction of ortho-substituted phenyl benzyl (B1604629) ethers can lead to the formation of 2-aryl-3-aminobenzofurans, showcasing another route to aryl-containing heterocycles from related structures. st-andrews.ac.uk
Chemical Biology Probes and Mechanistic Investigations
The unique structural features of this compound make it an interesting candidate for the development of chemical probes to study biological systems.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. While no specific molecular docking studies on this compound have been reported in the searched literature, studies on structurally related molecules highlight the potential of this compound in drug design and discovery.
For example, docking studies have been performed on N-[4-(4-arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl]-benzenesulfonamide derivatives against glucosamine-6-phosphate synthase to explore their antimicrobial activity. Similarly, 4-phenyl-thiazole derivatives have been investigated as inhibitors of autotaxin through molecular docking, revealing key interactions within the enzyme's active site. nih.gov The presence of the benzylsulfanyl and phenyl groups in this compound provides moieties capable of engaging in hydrophobic and π-stacking interactions within a protein binding pocket, while the oxirane can be functionalized to introduce hydrogen bond donors or acceptors. These features suggest that derivatives of this compound could be promising candidates for molecular docking studies against various enzymatic targets.
Chemical probes are essential tools for elucidating biochemical pathways and understanding the mechanisms of drug action. The reactivity of the epoxide ring in this compound allows for its derivatization to incorporate reporter tags, such as fluorophores or biotin, which can be used to track the molecule's localization and interactions within a cell.
The synthesis of thiol-end-functionalized poly(2-oxazoline)s, which can be achieved through initiators containing a thioacetate (B1230152) group, demonstrates a strategy for introducing a reactive handle for bioconjugation. core.ac.uk This thiol group can then be used to attach the polymer to surfaces or biomolecules. Although not directly involving the title compound, this approach illustrates how a sulfur-containing moiety can be leveraged for creating functional probes. The development of sulfonyl fluoride (B91410) probes for fragment screening also underscores the importance of sulfur-based functional groups in chemical biology. nih.gov Derivatization of this compound could similarly lead to the creation of novel probes for investigating specific biochemical processes.
Advanced Materials Science Applications
The potential of this compound extends to the field of materials science, where its reactive nature can be exploited for the synthesis of functional polymers and materials. The ring-opening polymerization of epoxides is a common method for producing polyethers with a wide range of properties. The presence of the benzylsulfanylphenyl group in the monomer could impart unique thermal, optical, or mechanical properties to the resulting polymer.
For instance, the synthesis of styrene copolymers with ring-substituted phenylcyanoacrylates containing benzyloxy groups has been reported, demonstrating the incorporation of similar aromatic ether functionalities into polymers. chemrxiv.org While specific studies on the polymerization of this compound are not available, the principles of epoxide polymerization suggest that it could serve as a monomer for creating novel polymeric materials. The thioether linkage could also provide sites for post-polymerization modification or influence the material's affinity for certain metals or surfaces.
Polymerization Studies of Oxirane Derivatives6.3.2. Incorporation into Functional Polymers and Coatings
Should research on this compound become publicly available in the future, the generation of the requested article would then be feasible.
Future Research Directions and Translational Perspectives
Sustainable and Green Synthesis Methodologies for 2-[4-(Benzylsulfanyl)phenyl]oxirane
The future synthesis of this compound will likely pivot towards greener and more sustainable practices. Traditional epoxidation methods often rely on stoichiometric oxidants that generate significant waste. Research should focus on atom-economical and environmentally benign alternatives.
Key areas for investigation include:
Hydrogen Peroxide as a Green Oxidant : Utilizing hydrogen peroxide (H₂O₂) as an oxidant is highly desirable as its only byproduct is water. mdpi.com Developing catalytic systems that can effectively activate H₂O₂ for the epoxidation of the styrene (B11656) precursor to this compound would represent a major advancement.
Enzymatic Epoxidation : Biocatalysis, specifically using enzymes like lipases or specialized epoxidases, offers a highly selective and environmentally friendly route. mdpi.com Enzymatic methods operate under mild conditions, often in aqueous media, and can achieve high enantioselectivity, which is crucial for producing specific stereoisomers of the target compound. mdpi.com
Alternative Solvents : Moving away from volatile and hazardous organic solvents towards greener alternatives like water, supercritical CO₂, or bio-based solvents such as PEG-400 is a critical goal. nih.gov
Table 1: Comparison of Conventional vs. Green Epoxidation Methodologies
| Feature | Conventional Method (e.g., m-CPBA) | Potential Green Method (e.g., H₂O₂/Catalyst) |
|---|---|---|
| Oxidant | Peroxyacids (e.g., m-CPBA) | Hydrogen Peroxide (H₂O₂) |
| Byproducts | Stoichiometric carboxylic acid waste | Water |
| Solvents | Chlorinated hydrocarbons (e.g., DCM) | Water, PEG-400, or other green solvents |
| Atom Economy | Low | High |
| Safety Concerns | Potentially explosive peroxyacids | Generally safer, though H₂O₂ requires careful handling |
| Catalyst | Often stoichiometric | Catalytic amounts of transition metals or enzymes |
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Advances in catalysis are paramount for improving the synthesis of this compound. The focus is on creating catalysts that are not only highly active and selective but also robust, recyclable, and cost-effective.
Future research directions include:
Heterogeneous Catalysts : Designing solid-supported catalysts, such as transition metals or metal oxides on supports like activated carbon or zeolites (e.g., Ti-MWW), can facilitate easy separation and recycling, reducing process costs and waste. mdpi.comnih.gov For instance, research on Ti-MWW has shown it to be a promising catalyst for the efficient synthesis of other epoxides like epichlorohydrin. mdpi.com
Nanocatalysis : Magnetically separable nanocatalysts, such as core-shell structures (e.g., Ag@Fe₂O₃), offer the benefits of high surface area and reactivity combined with straightforward recovery using an external magnet. ckthakurcollege.net
Dual Catalytic Systems : Exploring dual catalysis, for example combining a photoredox catalyst with a nickel catalyst, could enable novel reaction pathways for the synthesis of precursors or derivatives that are inaccessible through traditional methods. nih.gov
Table 2: Overview of Novel Catalytic Systems for Epoxidation
| Catalyst Type | Example | Key Advantages for Future Research |
|---|---|---|
| Zeolites | Titanium Silicalite (e.g., Ti-MWW) | High shape selectivity, thermal stability, potential for high product selectivity. mdpi.com |
| Nanoparticles | CuO on Activated Carbon (CuO@C) | High surface area, enhanced catalytic activity, potential for ligand-free reactions. nih.gov |
| Magnetic Core-Shell | Silver on Iron Oxide (Ag@Fe₂O₃) | Easy magnetic separation and recyclability, high efficiency. ckthakurcollege.net |
| Dual Catalysis | Ni/Photoredox System | Enables challenging cross-coupling reactions under mild conditions, access to novel chemical space. nih.gov |
Exploration of Photoredox and Electrochemistry in Transformations
Photoredox and electrochemical methods represent a frontier in organic synthesis, offering unique reactivity under mild conditions, often driven by light or electricity. beilstein-journals.orgxmu.edu.cn
Photoredox Catalysis : Visible-light photoredox catalysis can generate radical intermediates from precursors, enabling transformations that are otherwise difficult. nih.gov This could be applied to the synthesis of the styrenic precursor of this compound or for post-synthetic modifications. For instance, photoredox-mediated C-H functionalization could be used to introduce additional substituents onto the aromatic rings. beilstein-journals.org
Electrochemical Synthesis : Electrochemistry provides a reagent-free method for oxidation or reduction. An electrochemical approach could be developed for the epoxidation step, avoiding chemical oxidants entirely. Paired electrolysis, where both anodic and cathodic reactions contribute to the synthesis, could be employed to construct the benzylsulfanylphenyl backbone efficiently. xmu.edu.cn Such methods are inherently green as they use electrons as a "traceless" reagent. nih.gov
Table 3: Potential Applications of Photoredox and Electrochemistry
| Methodology | Potential Application Area | Expected Advantage |
|---|---|---|
| Photoredox Catalysis | C(sp²)–C(sp³) cross-coupling to form the benzyl-sulfur bond. | Mild reaction conditions, high functional group tolerance. nih.gov |
| Post-synthesis functionalization of the aromatic rings. | Access to novel derivatives via C-H activation. beilstein-journals.org | |
| Electrosynthesis | Epoxidation of the alkene precursor. | Avoidance of chemical oxidants, use of electricity as a green reagent. |
| Intramolecular cyclization to form related heterocycles. | High efficiency and regioselectivity under metal-free conditions. nih.gov |
Computational Design and Predictive Modeling for New Derivatives
Computational chemistry is a powerful tool for accelerating the discovery and optimization of molecules and reactions. In silico methods can guide experimental work, saving time and resources.
Key applications include:
Reaction Mechanism Studies : Using Density Functional Theory (DFT) and other methods to model transition states and reaction pathways for the synthesis of this compound. This can help in understanding the factors that control reactivity and selectivity.
Predictive Modeling : Developing quantitative structure-property relationships (QSPR) to predict the chemical and physical properties of new, unsynthesized derivatives. This allows for the virtual screening of large libraries of potential compounds.
Catalyst Design : Computationally screening potential catalysts and predicting their activity and selectivity can guide the development of more efficient catalytic systems for the synthesis of the target oxirane. youtube.com For example, simulations can evaluate steric and electronic contributions to understand the factors controlling a reaction. youtube.com
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the research and development cycle, modern synthesis is increasingly turning to automation and high-throughput methods.
High-Throughput Experimentation (HTE) : HTE platforms allow for the rapid screening of hundreds of reaction conditions (e.g., catalysts, ligands, solvents, bases) in parallel using small amounts of material. sigmaaldrich.comacs.org This is ideal for quickly identifying optimal conditions for the synthesis of this compound and its derivatives. nih.govnih.gov HTE has been particularly effective in optimizing transition-metal-catalyzed cross-coupling reactions. acs.org
Automated Synthesis Platforms : Fully automated synthesizers can perform multi-step reactions, including work-up and purification, with high precision and reproducibility. sigmaaldrich.comchemspeed.com Integrating the synthesis of this compound into an automated workflow would enable the rapid generation of a library of derivatives for further study. chemspeed.com
Table 4: Example of a High-Throughput Experimentation (HTE) Setup for Catalyst Screening (Illustrative setup for a 24-well plate to optimize a hypothetical cross-coupling step)
| Well | Catalyst | Ligand | Base |
|---|---|---|---|
| A1 | Pd(OAc)₂ | XPhos | K₂CO₃ |
| A2 | Pd(OAc)₂ | SPhos | K₂CO₃ |
| A3 | Pd₂(dba)₃ | RuPhos | K₂CO₃ |
| A4 | NiCl₂(dme) | BiOX-L1 | K₂CO₃ |
| B1 | Pd(OAc)₂ | XPhos | Cs₂CO₃ |
| B2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ |
| B3 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ |
| B4 | NiCl₂(dme) | BiOX-L1 | Cs₂CO₃ |
| ... | ... | ... | ... |
Chemical Compounds Mentioned
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
